molecular formula C11H14N2O5 B020841 N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide CAS No. 4423-58-9

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

Cat. No. B020841
CAS RN: 4423-58-9
M. Wt: 254.24 g/mol
InChI Key: PIVQDUYOEIAFDM-GHMZBOCLSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves multi-step reactions including nitration, alkylation, and acetylation processes. A specific example involves the synthesis of N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide through the reaction of intermediate compounds with N-(4-nitrophenyl)maleimide, demonstrating the complexity and specificity of reactions needed to introduce nitrophenyl and acetamide functionalities (Salian, Narayana, & Sarojini, 2017).

Scientific Research Applications

  • Structural Study of Acetanilides : It serves as a structural scaffold for studying acetanilides and their interactions (Gowda et al., 2007).

  • Intermediate in Dye Production : Analog N-(3-Amino-4-methoxyphenyl)acetamide is important for producing azo disperse dyes, synthesized using a novel Pd/C catalyst (Zhang Qun-feng, 2008).

  • Synthesis of Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide acts as an intermediate in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

  • Monomer for Polybenzimidazoles : N-(4,5-dichloro-2-nitrophenyl)acetamide is used in synthesizing new AB-type monomers for polybenzimidazoles (Begunov & Valyaeva, 2015).

  • Coordination Complexes and Antioxidant Activity : It forms novel coordination complexes with Co(II) and Cu(II) ions, exhibiting antioxidant activity (Chkirate et al., 2019).

  • Antibacterial Activity : N-substituted phenyl acetamide derivatives show potent antibacterial activity against MRSA (Chaudhari et al., 2020).

  • Anticancer, Anti-inflammatory, and Analgesic Activities : 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives exhibit these activities (Rani et al., 2014).

  • Antioxidant and Anti-inflammatory Compounds : Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).

  • Photochromic Behavior : N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide exhibits interesting photochromic properties (Kiyani & Ardyanian, 2012).

  • Synthesis of Complexes with Protophilic Solvents : N-(4-methyl-2-nitrophenyl)acetamide forms complexes stabilized by bifurcate hydrogen bonds (Krivoruchka et al., 2004).

properties

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVQDUYOEIAFDM-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

CAS RN

4618-99-9, 4423-58-9
Record name (R*,R*)-(1)-N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC63859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63859
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
M Audumbar, J Santosh, H Gorakhnath - researchgate.net
Chloramphenicol, 2, 2-dichloro-N-[(1R, 2R)-1, 3-dihydroxy-1-(4-nitrophenyl) propan-2-yl] acetamide. Chloramphenicol is an antibiotic that was derived from the bacterium Streptomyces …
Number of citations: 0 www.researchgate.net
R Thakur - researchgate.net
Chloramphenicol is an antibiotic or antibacterial medicine that was the first manmade drug. Chloramphenicol is a crystalline white or yellowish-white powder and is also available in fine …
Number of citations: 2 www.researchgate.net
S Novković, V Bursić, T Stojanović… - Journal of Agronomy …, 2022 - researchgate.net
The liquid chromatography tandem mass spectrometry (LC-MS/MS) method with the liquid-liquid extraction and SPE (Waters OASIS HLB column) cleaning process was validated for the …
Number of citations: 3 www.researchgate.net
HY Aboul-Enein, HA Wagdy… - Analytical Chemistry …, 2019 - Taylor & Francis
A simple and fast capillary zone electrophoresis method with direct ultraviolet detection has been developed for the quantitative analysis of veterinary drug florfenicol. Migration time of …
Number of citations: 3 www.tandfonline.com
KK Navada, A Kulal - International Biodeterioration & Biodegradation, 2019 - Elsevier
The laccase enzyme from white-rot fungus Trametes hirsuta brought about degradation of 0.5 mg/L chloramphenicol within seven days without mediators, which is typically found in the …
Number of citations: 61 www.sciencedirect.com
J Meler, B Grimling, P Biernat, J Pluta - … and Application of Chitin and its …, 2013 - infona.pl
In clinical practice in the treatment of obesity, uses several natural macromolecular compounds, whose functioning is based on supporting the weight loss. In use of dietary supplements …
Number of citations: 2 www.infona.pl
SC Mitchell - Xenobiotica, 2016 - Taylor & Francis
Although not unknown, the conjugation of a xenobiotic with phosphate appears a rarity amongst the routes available for foreign compound metabolism. This is especially true in …
Number of citations: 14 www.tandfonline.com
TX Chu, VP Vu, HT Tran, TL Tran… - Journal of The …, 2020 - iopscience.iop.org
We report a simple and effective approach to develop an electrochemical biosensor based on molecular-imprinted polymer to detect chloramphenicol (CAP). Polyaniline nanowires (…
Number of citations: 47 iopscience.iop.org
JV Samsonova, A Cannavan… - Critical Reviews in …, 2012 - Taylor & Francis
This article gives an extensive overview of the wide range of analytical procedures developed for the detection of amphenicol antibiotic residues (chloramphenicol, thiamphenicol, and …
Number of citations: 87 www.tandfonline.com
R Nehru, S Gnanakrishnan, CW Chen… - ACS Applied Nano …, 2023 - ACS Publications
The synthesis of nanoscale metal oxide electrocatalysts is of significant interest and a very active research area, which has an enormous impact on developing new and cost-effective …
Number of citations: 4 pubs.acs.org

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